molecular formula C22H20N2O2 B6417192 1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole CAS No. 441291-98-1

1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole

Cat. No. B6417192
CAS RN: 441291-98-1
M. Wt: 344.4 g/mol
InChI Key: VWWUDTPFMACIAU-UHFFFAOYSA-N
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Description

The compound “1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic aromatic compound. This means it contains atoms of at least two different elements as part of its ring structure, in this case, nitrogen and carbon. The benzodiazole ring is substituted with a benzyl group at the 1-position and a (4-methoxyphenoxy)methyl group at the 2-position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzodiazole ring, followed by the addition of the benzyl and (4-methoxyphenoxy)methyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and quantum-chemical calculations could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents and conditions used. The benzodiazole ring is aromatic and thus relatively stable, but the benzyl and (4-methoxyphenoxy)methyl groups could potentially be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the benzodiazole ring could influence its stability and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential health effects. Proper safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and mechanisms of action. This could include medicinal chemistry research if the compound shows promise as a therapeutic agent .

properties

IUPAC Name

1-benzyl-2-[(4-methoxyphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-25-18-11-13-19(14-12-18)26-16-22-23-20-9-5-6-10-21(20)24(22)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWUDTPFMACIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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